4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Description
Its core structure features a pyrimidine ring substituted at position 2 with a 4-phenylpiperazine moiety and at position 5 with a benzylcarboxamide group. The 4-amino group enhances hydrogen-bonding interactions with AChE’s catalytic site, while the phenylpiperazine and benzyl groups contribute to lipophilicity and target binding . This compound belongs to a broader class of multifunctional agents aiming to address AD’s cholinergic deficit and oxidative stress pathways .
Properties
IUPAC Name |
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c23-20-19(21(29)24-15-17-7-3-1-4-8-17)16-25-22(26-20)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,16H,11-15H2,(H,24,29)(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAKSSFCUQAOMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in derivatives with enhanced biological activity.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrimidine core, which is known for its diverse biological activities. The presence of the benzyl and phenylpiperazine moieties enhances its pharmacological profile.
Mechanism of Action
The primary mechanism of action for 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide involves the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter associated with memory and cognitive functions. By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, thereby potentially improving cognitive function and offering therapeutic benefits in conditions like Alzheimer's disease .
Neurodegenerative Disease Treatment
Research indicates that compounds similar to this compound show promise in treating neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to enhanced cholinergic neurotransmission, which is beneficial for cognitive processes impaired in these diseases.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of this compound. It has been evaluated in animal models for its efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicate that certain derivatives exhibit significant anticonvulsant activity, suggesting potential applications in epilepsy management .
Case Study: Anticonvulsant Screening
In a study involving various derivatives of pyrimidine compounds, this compound was tested for its protective effects against seizures. The screening demonstrated that specific analogs showed notable activity in reducing seizure frequency and severity, highlighting their potential as new antiepileptic drugs (AEDs) .
Potential as a CNS Penetrant Agent
The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for treating various neurological disorders. Its structural features may facilitate crossing the blood-brain barrier, which is critical for effective CNS drug delivery .
Biochemical Properties
The compound's interaction with AChE leads to biochemical changes that enhance neuronal communication by increasing acetylcholine availability. This mechanism underpins its potential efficacy in cognitive enhancement and seizure control.
Toxicity Studies
Initial toxicity assessments indicate that while some derivatives exhibit potent anticonvulsant effects, they also require careful evaluation to ensure safety profiles are acceptable for therapeutic use. The protective index (TD50/ED50) provides insights into the safety margin necessary for clinical applications .
Mechanism of Action
The primary mechanism of action for 4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is its inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning normally .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key derivatives:
Table 1: Structural and Physicochemical Properties of Selected Pyrimidine-5-Carboxamide Derivatives
Key Observations:
Structural Variations: Substituent Diversity: The target compound’s 4-amino and N-benzyl groups distinguish it from analogs like 13a–13c, which incorporate morpholine-carbonyl and aromatic amide side chains. These modifications influence solubility and AChE binding .
Physicochemical Properties :
- Yield and Purity : Compounds 13a–13c exhibit moderate yields (58–65%) and high purity (>98%), suggesting robust synthetic protocols. In contrast, 6l shows lower yield (31%), possibly due to steric challenges in coupling reactions .
- Melting Points : The wide melting point range (40–167°C) reflects structural diversity; 13b ’s low melting point (40.2°C) may correlate with flexible side chains, while 13a ’s higher value (165°C) suggests crystalline stability .
Biological Activity: AChE Inhibition: While specific IC₅₀ values for the target compound are unavailable, its structural analogs (13a–13c, 6l) demonstrate moderate AChE inhibitory activity in vitro. The morpholine-carbonyl group in 13a–13c may enhance binding to AChE’s peripheral anionic site . Multitarget Potential: Derivatives like N-benzyl-4-(isobutylamino)-... () and others with pyridinyl or ethoxyphenyl groups (–15) suggest versatility in targeting NNMT or other enzymes, though their AD relevance remains unconfirmed .
Synthetic Strategies :
- The target compound and its analogs are synthesized via coupling reactions (e.g., TBTU-mediated amidation) or nucleophilic substitutions, with purification by silica chromatography .
Research Implications
The pyrimidine-5-carboxamide scaffold offers significant flexibility for optimizing AChE inhibition and multitarget activity. The target compound’s 4-amino and benzyl groups provide a balance of hydrophilicity and aromatic interactions, while analogs like 13a–13c highlight the role of electron-withdrawing substituents (e.g., trifluoromethyl, nitro) in enhancing binding affinity. Future studies should prioritize in vivo efficacy and toxicity profiling to advance lead candidates .
Biological Activity
4-amino-N-benzyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide is a compound that has attracted considerable attention in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and relevant research findings.
The primary target of this compound is acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE, which is crucial in the breakdown of acetylcholine, a neurotransmitter involved in cognitive functions such as memory and learning. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission and potentially improving cognitive function in models relevant to neurodegenerative diseases like Alzheimer's.
Biochemical Pathways
The inhibition of AChE by this compound affects several biochemical pathways:
- Cholinergic Transmission : Increased acetylcholine availability enhances synaptic transmission.
- Neuroprotection : Elevated acetylcholine levels may provide neuroprotective effects against excitotoxicity.
The biochemical properties of this compound include:
- Solubility : Soluble in organic solvents, which aids in its bioavailability.
- Lipophilicity : The compound exhibits moderate lipophilicity, influencing its ability to cross the blood-brain barrier.
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in various assays:
- AChE Inhibition Assays : The compound showed significant inhibition of AChE with an IC50 value indicating strong binding affinity to the enzyme.
- Neuroprotective Effects : In cellular models, it has been shown to protect neurons from oxidative stress and apoptosis.
| Study | Assay Type | IC50 Value (µM) | Observations |
|---|---|---|---|
| AChE Inhibition | 22.94 | Effective inhibitor | |
| Neuroprotection | N/A | Reduced cell death in oxidative stress models |
Animal Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound:
- Cognitive Function Tests : In rodent models, administration of the compound improved performance in memory tasks.
- Seizure Models : The compound exhibited anticonvulsant activity, suggesting broader neurological benefits.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Alzheimer's Disease : In a study involving transgenic mouse models of Alzheimer's, the compound demonstrated significant improvements in cognitive function and reduced amyloid plaque deposition.
- Anticonvulsant Activity : Another study reported that the compound provided protection against seizures induced by pentylenetetrazol, indicating its potential as an anticonvulsant agent.
Q & A
Q. What controls are essential for validating the specificity of AChE inhibition assays?
- Methodological Answer :
- Positive Control : Donepezil (IC ~10 nM).
- Negative Control : Heat-inactivated AChE.
- Blank Correction : Subtract background absorbance (412 nm) from samples without substrate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
